molecular formula C13H17IO B6236309 rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans CAS No. 57857-86-0

rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans

Cat. No. B6236309
CAS RN: 57857-86-0
M. Wt: 316.2
InChI Key:
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Description

“rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans” is a complex organic compound. It is a racemic mixture, which means it contains equal amounts of left and right-handed enantiomers of a chiral molecule . The molecule consists of a benzene ring attached to a cyclohexane ring via a methoxy bridge . The cyclohexane ring has an iodine atom attached to it .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of reactions . The common strategy to design a synthesis is to work backward, a process called retrosynthetic analysis . This involves identifying precursors that could react in one step to make the target compound, then identifying the next precursor that could react to give the first precursor, and repeating the process until reaching the starting material .


Molecular Structure Analysis

The cyclohexane ring in the molecule can adopt different conformations . When a substituent is added to a cyclohexane ring, the two possible chair conformations created during a ring flip are not equally stable . Substituents larger than hydrogen experience greater steric crowding when they are oriented axial rather than equatorial . Consequently, substituted cyclohexanes will preferentially adopt conformations in which the larger substituents are in the equatorial orientation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve nucleophilic substitution, elimination, and halogenation of alkane . These reactions are used to build larger, complex organic molecules from smaller, simple molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans involves the protection of a benzene ring followed by the addition of an iodocyclohexane moiety. The final step involves the deprotection of the benzene ring to yield the desired compound.", "Starting Materials": [ "Benzene", "2-iodocyclohexanol", "Methanesulfonyl chloride", "Triethylamine", "Sodium iodide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Benzene is first protected with methanesulfonyl chloride in the presence of triethylamine to yield benzene methanesulfonate.", "2-iodocyclohexanol is then reacted with sodium iodide in the presence of palladium on carbon and hydrogen gas to yield 2-iodocyclohexane.", "The protected benzene ring is then reacted with 2-iodocyclohexane in the presence of a base to yield rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene.", "Finally, the benzene ring is deprotected by treatment with a strong base to yield rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans." ] }

CAS RN

57857-86-0

Product Name

rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans

Molecular Formula

C13H17IO

Molecular Weight

316.2

Purity

95

Origin of Product

United States

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